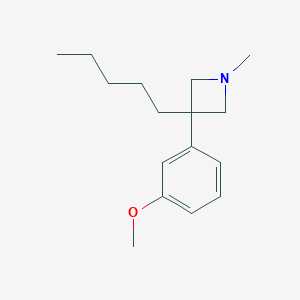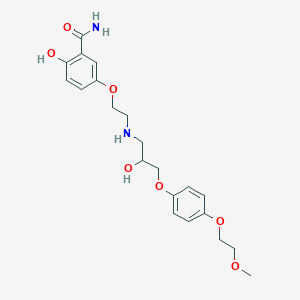
Trigevolol
Übersicht
Beschreibung
Trigevolol is a beta-adrenoceptor antagonist that is used to treat hypertension and angina pectoris. It was first synthesized in the year 1985 by the Japanese pharmaceutical company, Sankyo. Trigevolol is a cardioselective beta-blocker, which means that it mainly targets the beta-1 receptors in the heart, thereby reducing the heart rate and the force of contraction.
Wirkmechanismus
Trigevolol exerts its pharmacological effects by selectively blocking the beta-1 receptors in the heart. This reduces the heart rate and the force of contraction, thereby reducing the workload on the heart. Trigevolol also dilates the blood vessels, which further reduces the blood pressure. The combined effects of Trigevolol result in a reduction in the oxygen demand of the heart, which makes it an effective treatment for angina pectoris.
Biochemische Und Physiologische Effekte
Trigevolol has been shown to have several biochemical and physiological effects. It reduces the plasma renin activity, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. Trigevolol also reduces the sympathetic nervous system activity, which leads to a decrease in the heart rate and the contractility of the heart. Trigevolol has been shown to have antioxidant properties, which may protect the heart from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Trigevolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. Trigevolol is also relatively safe and well-tolerated, which makes it suitable for use in animal studies. However, Trigevolol has some limitations for lab experiments. It is a cardioselective beta-blocker, which means that it may not be suitable for studying the effects of beta-blockers on other tissues such as the lungs.
Zukünftige Richtungen
There are several future directions for the study of Trigevolol. One potential direction is to investigate the potential use of Trigevolol in the treatment of diabetes and metabolic syndrome. Another potential direction is to study the anti-inflammatory and antioxidant properties of Trigevolol in various inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of Trigevolol.
Synthesemethoden
The synthesis method of Trigevolol involves the condensation of 3-(tert-butylamino)-1-(4-hydroxyphenyl) propan-1-one with 2-(3-chlorophenyl) ethanol in the presence of a base such as sodium hydroxide. This reaction yields Trigevolol as a white crystalline powder with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
Trigevolol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and heart failure. Trigevolol has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. In addition, Trigevolol has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 | |
| Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trigevolol | |
CAS RN |
76812-98-1 | |
| Record name | Trigevolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIGEVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






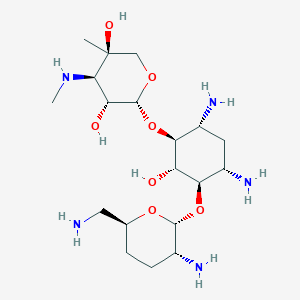
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)

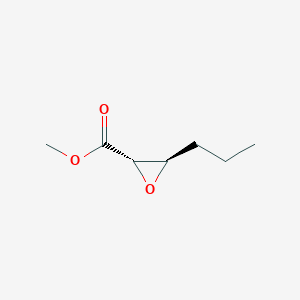
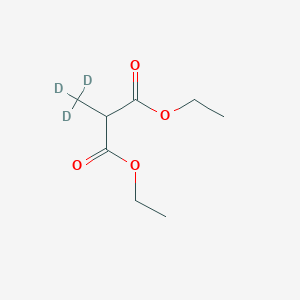


![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)


